2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
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Overview
Description
“2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine” is a compound that contains a 1,2,4-triazole ring. This type of heterocyclic compound is known to form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves various methods. For instance, one method involves reactions of N-tosylhydrazones with sodium azide . Another method involves the cyclization of 4-toluenesulfonyl hydrazines and methyl ketones in the presence of iodine and 1-aminopyridinium iodide . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds is confirmed by various spectroscopic techniques such as IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The X-ray investigation can also be used to confirm the synthesis pathway and the assumed molecular structures for analyzed 1,2,4-triazol-5-thione derivatives .Chemical Reactions Analysis
1,2,4-triazoles, including “this compound”, are π deficient because both carbon atoms are attached to electronegative nitrogen atoms. The electron density at both carbon atoms is low and susceptible to nucleophilic substitution under mild conditions .Scientific Research Applications
Coordination Chemistry and Molecular Structures
A significant application of 2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine derivatives is in the field of coordination chemistry, where these compounds serve as ligands to form complex structures with metals. For instance, the synthesis and structural characterization of nickel(II) complexes that include triazolopyridine derivatives highlight their utility in forming stable, octahedral coordination geometries, which could have implications for materials science and catalysis (Hörner et al., 2002; Bharty et al., 2017).
Synthesis and Chemical Properties
The versatility of this compound derivatives in synthetic chemistry is also well-documented. For example, the synthesis of novel fluorescent derivatives from related pyridine-based compounds demonstrates potential applications in the development of materials with specific photophysical properties (Padalkar et al., 2013). These properties could be leveraged in the creation of new sensors, imaging agents, or materials with unique electronic properties.
Supramolecular Chemistry
In supramolecular chemistry, the ability of these derivatives to form diverse supramolecular synthons through hydrogen bonding and other non-covalent interactions is noteworthy (Chai et al., 2019). This characteristic underlines their potential in crystal engineering and the design of materials with desired structural and functional properties, such as porosity, which is essential in catalysis, separation, and storage applications.
Corrosion Inhibition
Another interesting application area is in corrosion inhibition. Schiff’s bases derived from pyridine-substituted triazoles have been studied as corrosion inhibitors for metals in acidic solutions, demonstrating the chemical versatility and applicability of these derivatives in industrial applications, such as in coatings and protective layers to prevent metal corrosion (Ansari et al., 2014).
Safety and Hazards
Future Directions
The future directions for “2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine” and similar compounds could involve further optimization and development of more selective and potent molecules. These compounds could serve as a structural optimization platform for the design and development of more effective anticancer agents .
Mechanism of Action
Target of Action
The primary targets of 2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These compounds have shown potent inhibitory activities against these cell lines .
Mode of Action
The mode of action of this compound involves the inhibition of cancer cell proliferation. The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction results in the inhibition of cancer cell proliferation .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes, by blocking 14-α-demethylation . This process leads to the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .
Pharmacokinetics
It is known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation. Specifically, compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .
Action Environment
It is known that various internal and external factors can influence the action, efficacy, and stability of anticancer drugs . These factors can include genetics, viruses, diet, and smoking .
Properties
IUPAC Name |
2-nitro-4-(1,2,4-triazol-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)7-3-6(1-2-9-7)11-5-8-4-10-11/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHFLLKHCNYBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N2C=NC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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